molecular formula C17H29ClN2O B5397183 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride CAS No. 25517-06-0

1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride

Cat. No.: B5397183
CAS No.: 25517-06-0
M. Wt: 312.9 g/mol
InChI Key: KGIYOVKOYLUGCC-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a compound characterized by its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride typically involves multiple steps. One common method starts with the bromination of adamantane to produce 1-bromoadamantane. This intermediate is then reacted with piperidine and acetic acid to form 1-Piperidineacetamide, N-1-adamantyl-. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods: For large-scale production, the synthesis can be optimized to reduce the use of toxic reagents and solvents. One-pot synthesis methods are often employed to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups back to alcohols or amines.

    Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride has several scientific research applications:

Properties

IUPAC Name

N-(1-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c20-16(12-19-4-2-1-3-5-19)18-17-9-13-6-14(10-17)8-15(7-13)11-17;/h13-15H,1-12H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIYOVKOYLUGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180207
Record name 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25517-06-0
Record name 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025517060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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